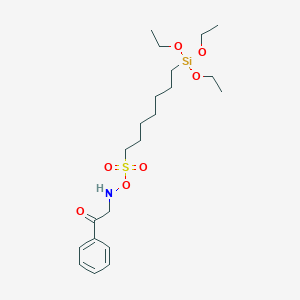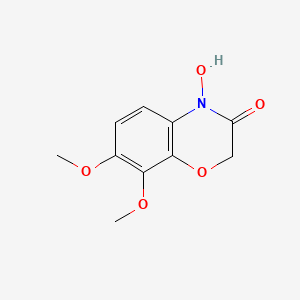![molecular formula C22H21N5O B14188522 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine CAS No. 921606-65-7](/img/structure/B14188522.png)
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine is a complex organic compound that features a unique combination of imidazole, naphthalene, piperidine, and pyridazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with the naphthalene and piperidine derivatives under specific reaction conditions. The reactions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The imidazole and pyridazine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-Imidazol-1-yl)propan-1-amine
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
Compared to similar compounds, 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine stands out due to its unique combination of functional groups. This structural diversity allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
921606-65-7 |
|---|---|
Molekularformel |
C22H21N5O |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-imidazol-1-yl-6-(4-naphthalen-1-yloxypiperidin-1-yl)pyridazine |
InChI |
InChI=1S/C22H21N5O/c1-2-6-19-17(4-1)5-3-7-20(19)28-18-10-13-26(14-11-18)21-8-9-22(25-24-21)27-15-12-23-16-27/h1-9,12,15-16,18H,10-11,13-14H2 |
InChI-Schlüssel |
RETZJVIAQOBPJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1OC2=CC=CC3=CC=CC=C32)C4=NN=C(C=C4)N5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)
![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B14188458.png)


![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)

